molecular formula C21H25FN2O2S B11509821 4-tert-butyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

4-tert-butyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Cat. No.: B11509821
M. Wt: 388.5 g/mol
InChI Key: CQYPHUBCORAQHH-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The fluorinated indole derivative can then be synthesized by introducing a fluorine atom at the desired position using electrophilic fluorination reagents.

The sulfonamide linkage is formed by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as triethylamine. The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

4-TERT-BUTYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity . The sulfonamide group can interact with proteins and enzymes, inhibiting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-TERT-BUTYL-N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its combination of a fluorinated indole moiety, a tert-butyl group, and a sulfonamide linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H25FN2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C21H25FN2O2S/c1-14-18(19-13-16(22)7-10-20(19)24-14)11-12-23-27(25,26)17-8-5-15(6-9-17)21(2,3)4/h5-10,13,23-24H,11-12H2,1-4H3

InChI Key

CQYPHUBCORAQHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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